Granaticin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

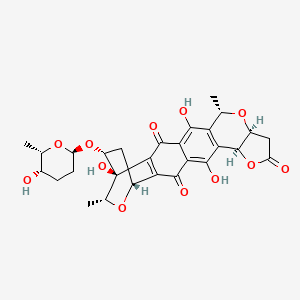

Granaticin B is a quinone antibiotic produced by various species of the genus Streptomyces, including Streptomyces vietnamensis and Streptomyces violaceoruber . It belongs to the benzoisochromanequinone class of aromatic polyketides, which are known for their diverse biological activities, including antibacterial and anticancer properties . This compound is characterized by its red color and its ability to form deep-red crystals when purified .

Preparation Methods

Synthetic Routes and Reaction Conditions: Granaticin B is typically produced through fermentation processes involving Streptomyces species. The biosynthesis of this compound involves a series of enzymatic reactions catalyzed by polyketide synthases and other enzymes . The production process can be enhanced by optimizing the culture conditions, such as the composition of the growth medium, temperature, and pH .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using bioreactors. The strain Streptomyces vietnamensis GIMV4.0001 has been identified as a high-yield producer of this compound . The fermentation broth is subjected to extraction and purification processes to isolate this compound. Common methods include solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions: Granaticin B undergoes various chemical reactions, including oxidation and interaction with sulfhydryl compounds . It catalyzes the oxidation of L-ascorbic acid to L-dehydroascorbic acid and hydrogen peroxide at a 1:1 stoichiometric ratio . It also oxidizes sulfhydryl compounds such as L-cysteine and glutathione .

Common Reagents and Conditions:

Oxidation Reactions: this compound acts as an organocatalyst in the presence of oxygen and water, facilitating the oxidation of ascorbic acid and sulfhydryl compounds.

Reaction Conditions: Optimal pH for these reactions is around 7.0.

Major Products:

Oxidation of Ascorbic Acid: Produces L-dehydroascorbic acid and hydrogen peroxide.

Oxidation of Sulfhydryl Compounds: Produces disulfides and hydrogen peroxide.

Scientific Research Applications

Granaticin B has a wide range of applications in scientific research due to its antibacterial and anticancer properties . It is used in:

Chemistry: As a model compound for studying polyketide biosynthesis and enzymatic catalysis.

Biology: To investigate the mechanisms of antibiotic action and resistance.

Medicine: As a potential therapeutic agent for treating bacterial infections and certain types of cancer.

Industry: In the development of new antibiotics and anticancer drugs.

Mechanism of Action

Granaticin B exerts its effects by inhibiting ribosomal RNA maturation and interfering with the cell cycle . It inhibits RNA synthesis by interacting with the DNA template and aminoacyl-tRNA synthetase . This leads to the accumulation of precursor ribosomal RNA and disrupts protein synthesis, ultimately causing cell death . This compound also exhibits bactericidal activity by oxidizing sulfhydryl groups of cellular components and generating toxic hydrogen peroxide .

Comparison with Similar Compounds

Granaticin B is structurally related to other benzoisochromanequinone antibiotics, such as actinorhodin . Similar compounds include:

Actinorhodin: Another benzoisochromanequinone antibiotic with similar oxidation properties.

Dihydrogranaticin: A reduced form of granaticin with similar biological activities.

Mycothiogranaticins: Sulfur-containing congeners of granaticin with modified structures and activities.

This compound is unique due to its high reactivity and potent antibacterial and anticancer activities . Its ability to catalyze oxidation reactions at a higher rate than similar compounds like actinorhodin highlights its distinctiveness .

Properties

CAS No. |

19879-03-9 |

|---|---|

Molecular Formula |

C28H30O12 |

Molecular Weight |

558.5 g/mol |

IUPAC Name |

(1R,7S,11S,13S,19S,20R,23R)-5,15,19-trihydroxy-23-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-13,20-dimethyl-8,12,21-trioxahexacyclo[17.2.2.02,18.04,16.06,14.07,11]tricosa-2(18),4,6(14),15-tetraene-3,9,17-trione |

InChI |

InChI=1S/C28H30O12/c1-8-11(29)4-5-16(37-8)39-14-6-12-18-22(28(14,35)10(3)38-12)26(34)20-19(24(18)32)25(33)21-17(23(20)31)9(2)36-13-7-15(30)40-27(13)21/h8-14,16,27,29,31,33,35H,4-7H2,1-3H3/t8-,9-,10+,11-,12+,13-,14+,16-,27+,28-/m0/s1 |

InChI Key |

BTPKXZZBYVSYNL-VHAJSWNUSA-N |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H]3C4=C([C@@]2([C@H](O3)C)O)C(=O)C5=C(C6=C([C@H]7[C@H](CC(=O)O7)O[C@H]6C)C(=C5C4=O)O)O)O |

Canonical SMILES |

CC1C(CCC(O1)OC2CC3C4=C(C2(C(O3)C)O)C(=O)C5=C(C6=C(C7C(CC(=O)O7)OC6C)C(=C5C4=O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.